molecular formula C64H82N4O16 B13729080 Dbco-peg12-dbco

Dbco-peg12-dbco

Cat. No.: B13729080
M. Wt: 1163.4 g/mol
InChI Key: BUKUUTNVQIUHKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dbco-peg12-dbco, also known as dibenzylcyclooctyne-polyethylene glycol-dibenzylcyclooctyne, is a heterobifunctional crosslinker. It contains an amine-reactive tetrafluorophenyl group and a dibenzylcyclooctyne group with a hydrophilic polyethylene glycol spacer in between. This compound is widely used in bioorthogonal chemistry, particularly in copper-free click chemistry reactions, due to its ability to react with azides without the need for a copper catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dbco-peg12-dbco involves the reaction of dibenzylcyclooctyne with polyethylene glycolThe reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide or dimethylformamide, and the reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically stored in a desiccated state at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Dbco-peg12-dbco primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This type of reaction is highly specific and efficient, allowing for the formation of stable triazole linkages without the need for a copper catalyst .

Common Reagents and Conditions

The common reagents used in reactions with this compound include azide-containing molecules. The reaction conditions are typically mild, often carried out at room temperature in aqueous or organic solvents. The absence of a copper catalyst makes this reaction particularly suitable for biological applications, as it avoids potential cytotoxicity associated with copper ions .

Major Products

The major products formed from the reaction of this compound with azides are triazole-linked conjugates. These conjugates are highly stable and can be used in various applications, including bioconjugation and molecular labeling .

Mechanism of Action

The mechanism of action of Dbco-peg12-dbco involves the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The dibenzylcyclooctyne group reacts with azides to form a stable triazole linkage. This reaction is highly specific and occurs without the need for a copper catalyst, making it suitable for use in biological systems. The polyethylene glycol spacer enhances the solubility and biocompatibility of the compound, allowing it to be used in a wide range of applications .

Comparison with Similar Compounds

Dbco-peg12-dbco is unique due to its copper-free click chemistry capabilities and the presence of a long polyethylene glycol spacer, which enhances its solubility and biocompatibility. Similar compounds include:

This compound stands out due to its versatility and efficiency in bioorthogonal chemistry applications, making it a valuable tool in various scientific fields.

Properties

Molecular Formula

C64H82N4O16

Molecular Weight

1163.4 g/mol

IUPAC Name

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide

InChI

InChI=1S/C64H82N4O16/c69-61(65-25-21-63(71)67-51-57-13-3-1-9-53(57)17-19-55-11-5-7-15-59(55)67)23-27-73-29-31-75-33-35-77-37-39-79-41-43-81-45-47-83-49-50-84-48-46-82-44-42-80-40-38-78-36-34-76-32-30-74-28-24-62(70)66-26-22-64(72)68-52-58-14-4-2-10-54(58)18-20-56-12-6-8-16-60(56)68/h1-16H,21-52H2,(H,65,69)(H,66,70)

InChI Key

BUKUUTNVQIUHKV-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64

Origin of Product

United States

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